molecular formula C24H22O6 B11162286 2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11162286
M. Wt: 406.4 g/mol
InChI Key: SLIJZZUFUJSJQZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of pyranochromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and activated phenols under various conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding . Catalysts like ZnO nano-particles or MgMnO3@ZrO2@CoO core-shell nanocrystalline catalysts are often used to enhance the reaction efficiency .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,5-dimethoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

4-(3,5-dimethoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C24H22O6/c1-12-7-20-22(16-5-4-6-17(16)24(26)30-20)23-21(12)18(25)11-19(29-23)13-8-14(27-2)10-15(9-13)28-3/h7-10,19H,4-6,11H2,1-3H3

InChI Key

SLIJZZUFUJSJQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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